molecular formula C21H21N5O2 B2767007 N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890885-53-7

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2767007
CAS No.: 890885-53-7
M. Wt: 375.432
InChI Key: YEJGYABUWZPGNK-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by two key structural motifs:

  • Aromatic substituents: A 3,4-dimethylphenyl group at position 1 of the pyrazole ring and a 2,4-dimethoxyphenyl group attached to the exocyclic amine.
  • Electronic and steric properties: The methoxy groups (electron-donating) and methyl groups (hydrophobic) influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-5-6-15(9-14(13)2)26-21-17(11-24-26)20(22-12-23-21)25-18-8-7-16(27-3)10-19(18)28-4/h5-12H,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJGYABUWZPGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on various research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core with methoxy and dimethyl substituents. The molecular formula is C20H26N6O2C_{20}H_{26}N_6O_2.

Antitumor Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds in this class can inhibit key kinases involved in cancer progression. For instance:

  • BRAF(V600E) Inhibition : Studies show that certain pyrazole derivatives effectively inhibit the BRAF(V600E) mutation associated with various cancers .
  • Mechanism : The mechanism often involves the inhibition of cell proliferation pathways by targeting specific kinases such as Aurora-A and EGFR .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties:

  • Nitric Oxide Production : Research suggests that this compound can inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), indicating its potential use in treating inflammatory diseases .

Antibacterial Activity

The compound has shown promising results against various bacterial strains:

  • Mechanism of Action : Studies indicate that it may disrupt bacterial cell membranes, leading to cell lysis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through condensation reactions under basic conditions.
  • Substituent Introduction : The introduction of dimethoxy and dimethyl groups occurs via nucleophilic substitution reactions.
  • Optimization : Industrial methods may utilize automated synthesis techniques to enhance yield and purity .

Case Studies and Research Findings

StudyFindings
Study on Antitumor ActivityDemonstrated effective inhibition of BRAF(V600E) and Aurora-A kinases in vitro .
Anti-inflammatory ResearchShowed significant reduction in NO and TNF-α levels in LPS-stimulated macrophages .
Antibacterial TestingExhibited bactericidal activity against multiple strains through membrane disruption mechanisms .

Comparison with Similar Compounds

Key Research Findings

Structural-Activity Relationships (SAR): Aromatic Substituents: Methoxy and methyl groups balance solubility and target engagement (e.g., S29’s 4-fluorobenzyl enhances specificity ). Heterocyclic Extensions: Thieno[3,2-d]pyrimidine hybrids (Ev3) show enhanced biological activity due to increased π-π stacking interactions .

Clinical Potential: Compounds like S29 (Ev1) highlight the therapeutic promise of pyrazolo[3,4-d]pyrimidines in oncology, while PfCDPK4 inhibitors (Ev5) underscore their utility in antiparasitic drug development .

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